

Orazamide (Pyrazinamide): A Technical Guide to Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA), also known as **Orazamide**, is a critical first-line antitubercular agent essential for the short-course treatment of tuberculosis (TB).[1][2] Its primary role is to eliminate persistent, semi-dormant populations of Mycobacterium tuberculosis residing in acidic environments, such as within macrophages, a feat not readily achieved by other anti-TB drugs. [2][3] PZA is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the mycobacterial cell.[2][4][5] This unique activation mechanism and its efficacy against non-replicating bacilli have made it a cornerstone of modern combination therapies for both drug-susceptible and multidrug-resistant TB, significantly shortening treatment duration.[1][6] This guide provides an in-depth overview of its chemical properties, synthesis methodologies, and mechanism of action.

Chemical and Physical Properties

Pyrazinamide is a white crystalline powder with a slightly bitter taste.[5] It is an analog of nicotinamide and is sparingly soluble in water.[5] Its key properties are summarized in the table below.



Property	Value	Source
IUPAC Name	pyrazine-2-carboxamide	[4]
Synonyms	Orazamide, Pyrazinecarboxamide, Aldinamide	[5][7]
CAS Number	98-96-4	[4][5]
Molecular Formula	C ₅ H ₅ N ₃ O	[4][5]
Molecular Weight	123.11 g/mol	[4]
Appearance	White crystalline powder or needles	[4][5]
Melting Point	189-191 °C	[5][7]
Boiling Point	Sublimes	[4]
Water Solubility	15 mg/mL	[5]
рКа	0.5 (at 25°C)	[5]
LogP (Octanol/Water)	-0.6	[4][5]

Synthesis of Pyrazinamide

The synthesis of Pyrazinamide can be achieved through several chemical routes. The most common strategies involve the amidation of pyrazine-2-carboxylic acid derivatives or the hydrolysis of 2-cyanopyrazine.

Synthesis from Pyrazine-2-carboxylic Acid

A prevalent method involves the conversion of pyrazine-2-carboxylic acid into a more reactive acyl derivative, typically an acyl chloride, which is then amidated.[8][9]

Fig. 1: Synthesis of Pyrazinamide from Pyrazine-2-carboxylic Acid.

Synthesis from 2-Cyanopyrazine



Another major pathway begins with 2-cyanopyrazine, an important intermediate. The nitrile group is hydrolyzed under controlled conditions to yield the primary amide, Pyrazinamide.[1] The 2-cyanopyrazine intermediate is often synthesized from 2-bromopyrazine via a cyanation reaction.[10][11]

Thermal Decarboxylation Route

A patented process describes the preparation of Pyrazinamide through the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid.[12] Heating this compound causes it to decarboxylate, and the resulting Pyrazinamide sublimes out of the reaction mixture, allowing for straightforward collection.[12]

Green Synthesis Approach

More recently, environmentally friendly methods have been developed. One such method employs the enzyme Lipozyme® TL IM to catalyze the direct amidation of pyrazine esters with amines in a greener solvent like tert-amyl alcohol, achieving high yields in short reaction times. [13]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride (3)

This protocol is adapted from the synthesis of pyrazinamide derivatives.[9]

- Reactants: Place pyrazine-2-carboxylic acid (12.41 g, 0.10 mol) into a 250 mL round-bottom flask.
- Solvent and Catalyst: Add 100 mL of methylene chloride as the solvent and 5 drops of N,Ndimethylformamide (DMF) as a catalyst.
- Cooling: Place the flask in an ice-water bath and stir the mixture with a magnetic stirrer until the solution becomes clear.
- Reagent Addition: While stirring, slowly add thionyl chloride (29 mL, 0.40 mol) dropwise,
 carefully controlling the rate of addition to manage the reaction temperature.



- Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed under reflux for 8 hours.
- Work-up: After reflux, the excess thionyl chloride and methylene chloride are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Pyrazinamide (from Acyl Chloride)

- Reactants: The crude pyrazine-2-carbonyl chloride (from Protocol 1) is dissolved in a suitable anhydrous solvent (e.g., toluene).
- Amidation: The solution is cooled in an ice bath, and an excess of a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) is added slowly with vigorous stirring.
- Reaction: The reaction is typically stirred for several hours at room temperature to ensure complete conversion.
- Isolation: The resulting precipitate is collected by filtration.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or alcohol, to yield pure Pyrazinamide crystals.[12]

Protocol 3: Synthesis of 2-Cyanopyrazine from 2-Bromopyrazine

This protocol is based on patented chemical synthesis methods.[10]

- Reactants: In a reaction vessel under a nitrogen atmosphere, combine 2-bromopyrazine, sodium cyanide (1.0-2.0 molar equivalents), and an alkylbenzene solvent (e.g., toluene).
- Catalyst System: Add the combined catalyst system consisting of cuprous iodide (5-30 mol% relative to 2-bromopyrazine), potassium iodide (1.5-3 molar equivalents relative to cuprous iodide), and N,N'-dimethylethylenediamine (1-1.5 mol% relative to 2-bromopyrazine).



- Reaction: Heat the mixture to 100-150°C and maintain for 20-48 hours.
- Work-up: After the reaction is complete, cool the mixture and filter to remove solid byproducts.
- Purification: The filtrate is subjected to reduced pressure distillation (fractionation) to isolate the pure 2-cyanopyrazine product.

Mechanism of Action

Pyrazinamide's unique mechanism of action targets M. tuberculosis in acidic environments, a key factor in its sterilizing activity. It is a prodrug that requires enzymatic activation within the bacterium.[14][15]

- Uptake and Activation: PZA passively diffuses into the M. tuberculosis bacillus.[16] Inside the
 cytoplasm, the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes
 PZA into its active form, pyrazinoic acid (POA).[15][17]
- Efflux and Protonation: POA is then expelled from the cell by a weak efflux pump.[16] In the acidic extracellular environment (pH ~5.5), such as within a phagolysosome, the POA molecule becomes protonated (HPOA).[3][16]
- Re-entry and Accumulation: This protonated HPOA readily diffuses back into the neutral pH
 of the bacterial cytoplasm.[17] Inside, it deprotonates back to POA, effectively trapping the
 active molecule, leading to its accumulation.[16]
- Cellular Damage: The accumulation of POA is believed to cause cell death through multiple disruptive actions:
 - Membrane Disruption: It disrupts membrane potential and interferes with cellular energy production and transport functions.[3][14][17]
 - Enzyme Inhibition: It has been proposed to inhibit fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of fatty acids required for the mycobacterial cell wall.[3][14][17]
 - Inhibition of Trans-translation: Another proposed target is the ribosomal protein S1 (RpsA),
 where binding of POA inhibits trans-translation, a rescue mechanism for stalled



ribosomes, thereby disrupting protein synthesis.[6][15]

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